N-[[4-(1,1-dioxo-1,2-thiazolidin-2-yl)-3-fluorophenyl]methyl]quinazolin-4-amine
Description
N-[[4-(1,1-dioxo-1,2-thiazolidin-2-yl)-3-fluorophenyl]methyl]quinazolin-4-amine is a complex organic compound that features a quinazoline core linked to a thiazolidine ring
Properties
IUPAC Name |
N-[[4-(1,1-dioxo-1,2-thiazolidin-2-yl)-3-fluorophenyl]methyl]quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2S/c19-15-10-13(6-7-17(15)23-8-3-9-26(23,24)25)11-20-18-14-4-1-2-5-16(14)21-12-22-18/h1-2,4-7,10,12H,3,8-9,11H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZUJESLYWFSKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=C(C=C(C=C2)CNC3=NC=NC4=CC=CC=C43)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(1,1-dioxo-1,2-thiazolidin-2-yl)-3-fluorophenyl]methyl]quinazolin-4-amine typically involves multi-step organic reactions. One common approach includes the formation of the thiazolidine ring followed by its attachment to the quinazoline core. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the formation of the cyclic structures .
Industrial Production Methods
Industrial production methods for this compound are likely to involve large-scale synthesis techniques that ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(1,1-dioxo-1,2-thiazolidin-2-yl)-3-fluorophenyl]methyl]quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the quinazoline core or the thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl and quinazoline moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazolidine ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the quinazoline core or the fluorophenyl ring.
Scientific Research Applications
N-[[4-(1,1-dioxo-1,2-thiazolidin-2-yl)-3-fluorophenyl]methyl]quinazolin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[[4-(1,1-dioxo-1,2-thiazolidin-2-yl)-3-fluorophenyl]methyl]quinazolin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine Derivatives: Compounds with similar thiazolidine rings, such as thiazolidin-4-ones, which also exhibit diverse biological activities.
Quinazoline Derivatives: Compounds with quinazoline cores, known for their therapeutic potential in treating cancer and other diseases
Uniqueness
N-[[4-(1,1-dioxo-1,2-thiazolidin-2-yl)-3-fluorophenyl]methyl]quinazolin-4-amine is unique due to its combination of a thiazolidine ring and a quinazoline core, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in scientific research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
